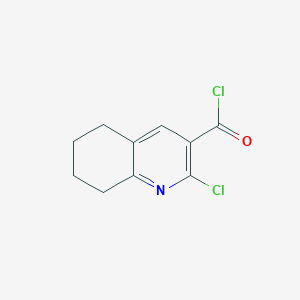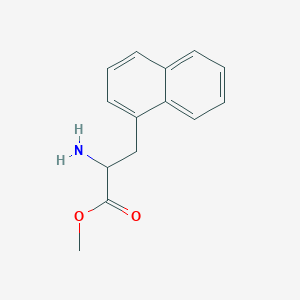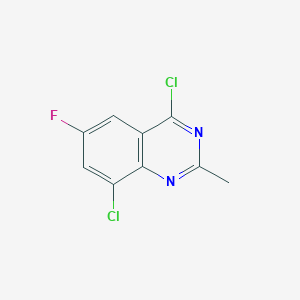
4-Benzylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylquinazolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a benzyl group attached to the fourth position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions:
-
Cyclization of 2-Aminobenzylamine with Benzyl Cyanide:
Reaction Conditions: The reaction typically involves heating 2-aminobenzylamine with benzyl cyanide in the presence of a suitable catalyst, such as sodium ethoxide, under reflux conditions.
Mechanism: The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the quinazolinone ring.
-
Condensation of Anthranilic Acid with Benzylamine:
Reaction Conditions: Anthranilic acid is reacted with benzylamine in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.
Mechanism: The reaction involves the formation of an amide intermediate, which undergoes cyclization to yield 4-benzylquinazolin-2(1H)-one.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-benzylquinazolin-2(1H)-one.
Major Products: Oxidation can lead to the formation of quinazolinone derivatives with additional functional groups.
-
Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Major Products: Reduction can result in the formation of dihydroquinazolinone derivatives.
-
Substitution:
Reagents and Conditions: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products: Substitution reactions can introduce various functional groups at different positions on the quinazolinone ring.
科学的研究の応用
Chemistry: 4-Benzylquinazolin-2(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its diverse biological activities, this compound has been investigated as a potential lead compound for drug development. Its derivatives have shown promise in preclinical studies for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.
作用機序
The mechanism of action of 4-benzylquinazolin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: Some derivatives of this compound can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
4-Phenylquinazolin-2(1H)-one: Similar structure with a phenyl group instead of a benzyl group.
4-Methylquinazolin-2(1H)-one: Similar structure with a methyl group instead of a benzyl group.
4-Chloroquinazolin-2(1H)-one: Similar structure with a chloro group instead of a benzyl group.
Uniqueness of 4-Benzylquinazolin-2(1H)-one:
- The presence of the benzyl group at the fourth position provides unique steric and electronic properties, influencing its reactivity and biological activity.
- The benzyl group can participate in additional interactions, such as π-π stacking, enhancing its binding affinity to molecular targets.
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-benzyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
InChIキー |
XLZPHYYLLXNERM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=CC3=NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)





![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)




![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)

![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)
